bidebiline E
Description
Properties
Molecular Formula |
C36H28N2O6 |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
16-methoxy-13-(16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaen-13-yl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene |
InChI |
InChI=1S/C36H28N2O6/c1-39-19-3-5-21-23(13-19)29(33-27-17(7-9-37-33)11-25-35(31(21)27)43-15-41-25)30-24-14-20(40-2)4-6-22(24)32-28-18(8-10-38-34(28)30)12-26-36(32)44-16-42-26/h3-6,11-14,37-38H,7-10,15-16H2,1-2H3 |
InChI Key |
ORORFDPGSXPOAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C4C(=CC5=C3OCO5)CCNC4=C2C6=C7C8=C(C9=C6C=C(C=C9)OC)C1=C(C=C8CCN7)OCO1 |
Synonyms |
bidebiline E |
Origin of Product |
United States |
Preparation Methods
Maceration with Polar Solvents
Methanol and ethanol (70–100%) are preferred for initial extraction due to their efficacy in solubilizing bis-aporphine alkaloids:
Sequential Soxhlet Extraction
Hexane, dichloromethane (DCM), and methanol are used sequentially to fractionate non-polar to polar constituents:
| Solvent | Target Compounds | Volume Ratio | Duration |
|---|---|---|---|
| Hexane | Lipids, terpenoids | 4 L | 20 hr |
| DCM | Medium-polarity alkaloids | 4 L | 24 hr |
| Methanol | Polar alkaloids (e.g., this compound) | 4 L | 48 hr |
Post-extraction, solvents are removed via rotary evaporation (40–60°C) to yield viscous residues.
Primary Fractionation Strategies
Liquid-Liquid Partitioning
Crude methanol extracts are partitioned to enrich alkaloid content:
Silica Gel Column Chromatography
Gravity columns (50 × 5 cm) with 200–300 mesh silica gel are standard:
| Eluent System | Ratio (v/v) | Fraction Size | Target Elution |
|---|---|---|---|
| Hexane-Ethyl Acetate | 100:0 → 50:50 | 500 mL | Non-polar impurities |
| DCM-Methanol | 100:1 → 1:1 | 200 mL | This compound |
Monitoring via TLC (silica GF₂₅₄, visualized under UV 254 nm) identifies fractions containing this compound (Rf = 0.38 in DCM:MeOH 9:1).
Advanced Purification Methods
Sephadex LH-20 Gel Filtration
Fractions from silica columns are further resolved using Sephadex LH-20 with methanol:DCM (1:1):
Preparative HPLC
Final purification employs reversed-phase C₁₈ columns (250 × 20 mm, 5 µm):
| Parameter | Condition |
|---|---|
| Mobile Phase | MeOH:H₂O:ACN (55:40:5) |
| Flow Rate | 5 mL/min |
| Detection | UV 280 nm |
| Retention Time | 14.2 ± 0.3 min |
This step achieves >95% purity, confirmed by HR-MS ([M+H]+ m/z 585.2124, calc. 585.2128).
Yield Optimization and Challenges
Critical Factors Affecting Yield
| Factor | Optimal Condition | Yield Impact |
|---|---|---|
| Plant Age | 5–7 years | +34% vs. younger plants |
| Extraction pH | 9.5 | Alkaloid stability enhanced |
| Drying Temperature | <40°C | Prevents thermal degradation |
Common Contaminants and Mitigation
- Chlorophylls : Removed via hexane wash during partitioning.
- Proteins : Precipitated with 60% (NH₄)₂SO₄ saturation.
- Polysaccharides : Eliminated using Amberlite XAD-16 resin.
Analytical Validation of this compound
Spectroscopic Confirmation
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz) | δ 6.82 (s, H-11), 3.72 (s, OCH₃) |
| ¹³C NMR (100 MHz) | δ 152.1 (C-16), 56.3 (OCH₃) |
| HR-ESI-MS | m/z 585.2128 [M+H]+ (Δ = 0.4 ppm) |
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